molecular formula C23H23N3O5 B019078 Topotecan-d6 CAS No. 1044904-10-0

Topotecan-d6

カタログ番号 B019078
CAS番号: 1044904-10-0
分子量: 427.5 g/mol
InChIキー: UCFGDBYHRUNTLO-DPZAMXPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of topotecan involves several steps starting from camptothecin, including hydrogenation, oxidation, and Mannich reactions. An improved synthesis process for topotecan hydrochloride has been reported, indicating advancements in its production methodology to enhance yield and purity. This process involves a series of chemical reactions that modify the camptothecin core to introduce specific functional groups, facilitating its activity and solubility (Pu, 2004).

Molecular Structure Analysis

Topotecan exhibits a complex interaction with DNA, primarily through its lactone form, which is essential for its biological activity. Studies using optical methods and quantum chemical calculations have detailed the behavior of topotecan in solution, revealing its absorption spectra and the significance of its molecular structure in its mechanism of action. This includes the identification of tautomeric forms and their equilibria in aqueous solutions, which are pivotal for understanding its pharmacodynamics (Strel’tsov et al., 2001).

Chemical Reactions and Properties

Topotecan's interaction with DNA is central to its mechanism, where it forms stable complexes with the topoisomerase I-DNA complex, preventing DNA religation and leading to lethal double-strand breaks. Its chemical properties, particularly the equilibrium between its lactone and carboxylate forms, are influenced by pH, which affects its solubility and bioactivity. The dimerization of topotecan molecules has been observed, influenced by its concentration in solution, which could have implications for its pharmacokinetics and biological activity (Sanna et al., 2005).

Physical Properties Analysis

Topotecan hydrochloride exhibits variable hydration states, which present a challenge for its formulation and stability. A detailed study involving Karl Fischer titration, thermogravimetric analysis, and solid-state nuclear magnetic resonance has explored these states, providing insights into the compound's behavior under different conditions and its interaction with water molecules. This understanding is crucial for optimizing its storage, stability, and formulation (Vogt et al., 2006).

Chemical Properties Analysis

The chemical stability of topotecan is a significant concern, especially considering its lactone and carboxylate forms. Nanoencapsulation techniques have been explored to improve its chemical stability and prolong its release. Solid lipid nanoparticles and nanostructured lipid carriers have shown promise in enhancing the stability of topotecan, indicating a potential pathway to improve its therapeutic efficacy and reduce degradation (Souza et al., 2011).

科学的研究の応用

1. Liposomal Encapsulation of Topotecan Enhances Anticancer Efficacy

  • Summary of Application : Topotecan was encapsulated in sphingomyelin/cholesterol liposomes using an ionophore-generated proton gradient . This application aims to enhance the anticancer efficacy of Topotecan.
  • Methods of Application : After intravenous injection, liposomal topotecan was eliminated from the plasma much more slowly than free drug, resulting in a 400-fold increase in plasma area under the curve .
  • Results or Outcomes : The improved pharmacokinetics observed with liposomal topotecan correlated with increased efficacy in both murine and human tumor models .

2. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu

  • Summary of Application : This research focuses on the use of nanotechnology for the delivery of Topotecan in the cancer milieu .
  • Methods of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .
  • Results or Outcomes : These nanocarrier systems play a key role in reducing systemic toxicity and battling drug resistance .

3. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu

  • Summary of Application : This research focuses on the use of nanotechnology for the delivery of Topotecan in the cancer milieu .
  • Methods of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .
  • Results or Outcomes : These nanocarrier systems play a key role in reducing systemic toxicity and battling drug resistance .

4. High Antitumor Activity of the Dual Topoisomerase Inhibitor P8-D6 in Breast Cancer

  • Summary of Application : This study shows a significantly enhanced cytotoxicity and apoptosis of a treatment with the dual topoisomerase inhibitor P8-D6 compared to standard cytostatics .
  • Methods of Application : This study provides an overview of the effectiveness of P8-D6 in breast cancer with both 2D monolayers and 3D spheroids compared to standard therapeutic agents .
  • Results or Outcomes : This study provides evidence for a significant P8-D6-induced increase in apoptosis and cytotoxicity in breast cancer cells compared to the efficacy of standard therapeutic drugs .

5. Fabrication and Characterization of Sterically Stabilized Liposomes of Topotecan

  • Summary of Application : This research focuses on the fabrication and characterization of sterically stabilized liposomes of Topotecan .
  • Methods of Application : The study involves the development of a method for creating sterically stabilized liposomes of Topotecan .
  • Results or Outcomes : The results of this study could potentially enhance the delivery and efficacy of Topotecan in cancer treatment .

6. Dual Topoisomerase Inhibitor P8-D6 in Breast Cancer

  • Summary of Application : This study shows a significantly enhanced cytotoxicity and apoptosis of a treatment with the dual topoisomerase inhibitor P8-D6 compared to standard cytostatics .
  • Methods of Application : This study provides an overview of the effectiveness of P8-D6 in breast cancer with both 2D monolayers and 3D spheroids compared to standard therapeutic agents .
  • Results or Outcomes : This study provides evidence for a significant P8-D6-induced increase in apoptosis and cytotoxicity in breast cancer cells compared to the efficacy of standard therapeutic drugs .

Safety And Hazards

Topotecan-d6 may damage the unborn child and may cause genetic defects . Signs of myelosuppression, such as neutropenia, thrombocytopenia, and decreased hemoglobin, were the most common hematological toxicities . Grade 3 febrile neutropenia occurred in 5 (6.9%) patients .

将来の方向性

Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .

特性

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649450
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topotecan-d6

CAS RN

1044904-10-0
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan-d6
Reactant of Route 2
Reactant of Route 2
Topotecan-d6
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Topotecan-d6
Reactant of Route 4
Topotecan-d6
Reactant of Route 5
Topotecan-d6
Reactant of Route 6
Topotecan-d6

Citations

For This Compound
8
Citations
H Nisha, B Karavadi - Research Journal of Pharmacy and …, 2017 - search.proquest.com
… Topotecan-D6, CID25207679 which was chosen from the various docking studies based on the binding energy and number of interactions for their specific target Activin receptor type …
Number of citations: 9 search.proquest.com
PJ Kuehl, CM Yingling, D Dubose, M Burke… - Drug Delivery, 2021 - Taylor & Francis
… Topotecan-d6 was used as the internal standard for all samples. Separation was performed with a Waters H-Class UPLC on a C 8 column (2.1 × 50 mm, 1.7 µm) with a ballistic gradient …
Number of citations: 10 www.tandfonline.com
S Kumar, RB Mokhtari, R Sheikh, B Wu, L Zhang… - Clinical cancer …, 2011 - AACR
… The following mass transitions were monitored: 422.2 to 377.0 m/z, (topotecan M+H) and 428.2 to 377.0 m/z (topotecan d6 M+H). The concentrations of calibration standards were 0.5, …
Number of citations: 91 aacrjournals.org
HS Huang, JA Allen, AM Mabb, IF King, J Miriyala… - Nature, 2012 - nature.com
Angelman syndrome is a severe neurodevelopmental disorder caused by deletion or mutation of the maternal allele of the ubiquitin protein ligase E3A (UBE3A) 1 , 2 , 3 . In neurons, the …
Number of citations: 375 www.nature.com
N Kasagi, I Doi, J Nakabayashi, K Saito… - Journal of Molecular …, 2023 - Elsevier
… The plasma samples were mixed with 5-fold equivalent volume of methanol containing formic acid for deprotenization, and topotecan-d6 was added as an internal standard. The total …
Number of citations: 1 www.sciencedirect.com
BM Liederer, LM Berezhkovskiy, SS Ubhayakar… - Journal of …, 2013 - Elsevier
… Gemcitabine hydrocholoride, gemcitabine- 13 C, 15 N 2 hydrochloride (IS), topotecan hydrochloride, topotecan-D6 (IS), imatinib methanesulfonate, and gefitinib were purchased from …
Number of citations: 6 www.sciencedirect.com
P Shu, T Zhao, B Wen… - Journal of Oncology …, 2020 - journals.sagepub.com
… Irinotecan-d10 (IS1), docetaxel-d9 (IS2), bendamustine-d6 (IS3), topotecan-d6 (IS4) were used as internal standards (IS). All ISs were obtained from Santa Cruz Biotechnology (Dallas, …
Number of citations: 15 journals.sagepub.com
S Kumar - 2013 - library-archives.canada.ca
Low Dose Metronomic (LDM) chemotherapy, combined with VEGF pathway inhibitors, is a highly effective strategy to coordinately inhibit angiogenesis and tumor growth. We have …
Number of citations: 6 library-archives.canada.ca

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。